Trap 101

Übersicht

Beschreibung

Trap 101 is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trap 101 typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Trap 101 can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures, pH, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Trap 101 has several scientific research applications:

Wirkmechanismus

The mechanism of action of Trap 101 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Known for its use in the preparation of nucleophilic carbenes.

(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Utilized in the formation of C–N bonds via aromatic aldehydes and o-phenylenediamine.

Uniqueness

Trap 101 stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .

Biologische Aktivität

Trap 101, identified by its chemical name and CAS number 1216621-00-9, is a compound primarily recognized for its role as a nociceptin/orphanin FQ peptide receptor (NOP) antagonist . This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various neurological processes, and implications for therapeutic applications.

This compound exhibits significant biological activity by modulating nociceptin receptors, which are involved in pain modulation and various neurophysiological processes. The compound acts as an antagonist to the nociceptin receptor, effectively blocking nociceptin's pro-nociceptive effects. This mechanism is crucial for its potential applications in treating conditions such as chronic pain, addiction, and mood disorders.

Potassium Channel Modulation

In addition to its action on nociceptin receptors, this compound also functions as a potassium channel modulator , specifically targeting Kv7.2 and Kv7.3 channels. These channels are vital for regulating neuronal excitability. By inhibiting these channels, this compound can alter neuronal firing patterns, influencing various neurological functions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| NOP Receptor Antagonism | Blocks nociceptin effects, potentially reducing pain sensitivity and influencing mood disorders. |

| Potassium Channel Modulation | Inhibits Kv7.2 and Kv7.3 channels, affecting neuronal excitability and firing patterns. |

| AMPA Receptor Modulation | Acts as a positive allosteric modulator (PAM) for AMPA receptors, enhancing cognitive functions and memory consolidation in animal models. |

Pain Modulation Studies

Research has demonstrated that this compound significantly influences pain pathways by modulating neuronal activity. In preclinical studies involving animal models, the compound has shown promise in reducing pain responses associated with inflammatory and neuropathic pain conditions.

Cognitive Function Enhancement

Studies have indicated that this compound may enhance cognitive function through its action on AMPA receptors. By acting as a PAM, it increases the efficacy of glutamate signaling in the brain, which is crucial for learning and memory processes.

Case Studies

- Chronic Pain Management : A study evaluating the effects of this compound on chronic pain models showed a marked reduction in pain sensitivity compared to control groups receiving placebo treatments. The results suggest that this compound could be an effective therapeutic agent for chronic pain management.

- Neurodegenerative Disease Research : Investigations into the effects of this compound on neurodegenerative diseases like Alzheimer's disease have revealed that its modulation of neuronal excitability may help mitigate cognitive decline associated with such conditions.

Q & A

Basic Research Questions

Q. How does the TRAP method enhance source evaluation in academic research, and what steps ensure its effective application?

- Methodological Answer: The TRAP framework (Timeliness, Relevance, Authority, Purpose) systematically evaluates sources by:

Timeliness: Verify publication dates and contextual relevance to your research timeline.

Relevance: Align source content with research objectives using controlled vocabulary searches (e.g., database thesauri) .

Authority: Prioritize peer-reviewed journals, institutional affiliations, and author expertise.

Purpose: Assess potential biases (e.g., commercial vs. scholarly intent) through metadata and funding disclosures.

For structured implementation, use worksheets to score sources against these criteria .

Q. What are common pitfalls in formulating research questions, and how can frameworks like FINER/PICO mitigate them?

- Methodological Answer: Common pitfalls include vagueness, lack of novelty, and misalignment with gaps in literature. To address these:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practicality and scholarly impact .

- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies to narrow scope and define variables .

- Conduct systematic literature reviews to identify gaps before finalizing questions .

Q. How should researchers design experiments to account for trap variables in observational data collection?

- Methodological Answer:

- Predefine Sampling Protocols: Use sequential sampling plans (e.g., binomial thresholds) to standardize trap deployment and reduce species-specific biases .

- Control for Confounders: Randomize trap locations and times to mitigate environmental variability .

- Incorporate Attention Checks: Add open-ended questions or false items in surveys to detect fraudulent or inattentive responses .

Advanced Research Questions

Q. How can researchers statistically analyze trap capture data to avoid overgeneralization across species or environments?

- Methodological Answer:

- Binomial Modeling: Fit trap counts to binomial distributions to estimate capture probabilities independent of species . Example parameters:

| Parameter | Description | Application |

|---|---|---|

| p | Capture probability per trial | Adjust for environmental heterogeneity |

| n | Number of trials (traps) | Standardize across study sites |

- Bayesian Hierarchical Models: Account for nested data structures (e.g., traps within habitats) to improve generalizability .

Q. What methodologies address data contradictions arising from trap questions in longitudinal studies?

- Methodological Answer:

- Triangulation: Cross-validate results using mixed methods (e.g., qualitative interviews + quantitative surveys) .

- Dynamic Hypothesis Refinement: Predefine criteria for revising hypotheses mid-study when contradictions emerge (e.g., via interim Bayesian analyses) .

- Bias Audits: Periodically re-evaluate data collection tools (e.g., updating trap question wording to reduce conceptual ambiguities) .

Q. How do attentional learning traps influence experimental design, and what strategies mitigate them in cognitive studies?

- Methodological Answer: Attentional traps occur when participants overlearn task patterns, reducing ecological validity. Mitigation strategies include:

Eigenschaften

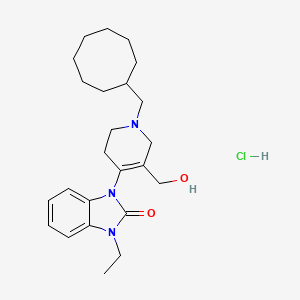

IUPAC Name |

1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVMLMQAMCKVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873567-76-1, 1216621-00-9 | |

| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.